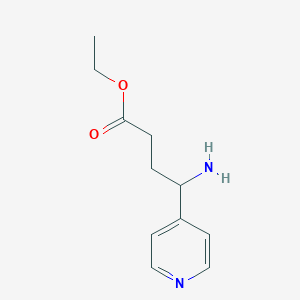

4-Amino-4-pyridin-4-yl-butyric acid ethyl ester

CAS No.:

Cat. No.: VC13764401

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O2 |

|---|---|

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | ethyl 4-amino-4-pyridin-4-ylbutanoate |

| Standard InChI | InChI=1S/C11H16N2O2/c1-2-15-11(14)4-3-10(12)9-5-7-13-8-6-9/h5-8,10H,2-4,12H2,1H3 |

| Standard InChI Key | GWTGUPKHGDKFBB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCC(C1=CC=NC=C1)N |

| Canonical SMILES | CCOC(=O)CCC(C1=CC=NC=C1)N |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s IUPAC name, ethyl 4-amino-4-pyridin-4-ylbutanoate, reflects its esterified butyric acid backbone substituted with a pyridin-4-yl group and an amino group at the fourth carbon . The pyridine ring contributes aromaticity and potential hydrogen-bonding interactions, while the ethyl ester group enhances solubility in organic solvents. Stereochemical variants, such as the (R)-enantiomer (CAS: 2472560-94-2), have also been synthesized, though their biological relevance remains underexplored .

Physicochemical Data

Key physicochemical properties include:

The compound’s stability in storage is contingent on maintaining a cool, dry environment in tightly sealed containers .

Synthesis and Manufacturing

General Synthetic Routes

Synthesis typically involves multi-step organic reactions:

-

Esterification: Butyric acid derivatives are esterified with ethanol to form the ethyl ester moiety.

-

Pyridine Incorporation: Coupling reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling, introduce the pyridin-4-yl group.

-

Amination: The amino group is introduced via reductive amination or substitution reactions.

A related precursor, ethyl 4-oxo-4-(4-pyridyl)butyrate (CAS: 25370-46-1), may serve as an intermediate in the synthesis pathway, undergoing subsequent reduction to yield the amino group .

Optimization Challenges

Key challenges include minimizing side reactions during amination and ensuring regioselective pyridine substitution. Industrial-scale production requires stringent control over reaction conditions (e.g., temperature, solvent polarity) to achieve high purity (>95%) .

Applications in Research

Pharmaceutical Intermediates

The compound’s structure suggests utility as a building block for drug candidates. Its amino and ester groups enable functionalization into amides, carbamates, or heterocyclic derivatives. For example, its hydrochloride salt (CAS: 2555249-92-6) is employed to enhance solubility in aqueous media for biological assays.

Biological Activity

While direct mechanistic studies are scarce, analogous compounds exhibit interactions with enzymes and receptors via hydrogen bonding and π-π stacking. The amino group may facilitate binding to targets such as kinases or G protein-coupled receptors (GPCRs), though confirmatory data are needed.

Future Directions

Biological Profiling

Comprehensive in vitro and in vivo studies are needed to elucidate the compound’s pharmacokinetics and therapeutic potential. Prioritized targets include cancer cell lines and microbial pathogens.

Process Optimization

Green chemistry approaches (e.g., catalytic amination, solvent-free reactions) could enhance synthesis efficiency and sustainability.

Derivative Development

Structural modifications, such as fluorination or incorporation into macrocycles, may improve bioavailability and target specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume